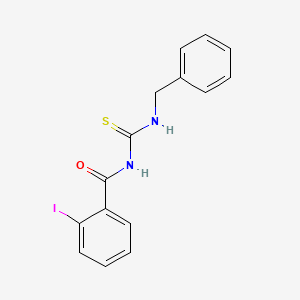

N-(benzylcarbamothioyl)-2-iodobenzamide

Description

N-(Benzylcarbamothioyl)-2-iodobenzamide is a thiourea-functionalized iodobenzamide derivative. The core 2-iodobenzamide moiety is common in medicinal chemistry due to its utility in radiolabeling and targeting applications . The benzylcarbamothioyl (-NH-C(S)-NH-benzyl) substituent introduces a sulfur-containing thiourea group, which may enhance binding affinity to biological targets or influence metabolic stability compared to other substituents. Such modifications are often explored to optimize pharmacokinetic or pharmacodynamic properties .

Properties

IUPAC Name |

N-(benzylcarbamothioyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKSXIRNKRPIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with benzyl isothiocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the 2-iodobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(benzylcarbamothioyl)-2-iodobenzamide has several scientific research applications, including:

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Iodobenzamide Derivatives

Structural Comparisons

The structural diversity of iodobenzamides arises from substitutions at the amide nitrogen or the benzene ring. Key analogs include:

Key Observations :

Challenges :

- Steric hindrance from bulky groups (e.g., tert-butyl) may reduce reaction yields.

- Thiourea formation requires careful control of thiocyanate intermediates to avoid side reactions.

Melanoma Imaging and Therapy

- BZA2: Used in Phase II clinical trials for melanoma scintigraphy. Demonstrated 81% sensitivity and 100% specificity in detecting metastases . High tumor uptake (23.2% ID/g at 6 hours) attributed to slow urinary excretion and melanin binding .

- N-(Piperidinyl)ethyl-3-iodo-4-methoxybenzamide (IMBA): Melanoma uptake linked to melanin granule association rather than sigma receptor binding .

Carbonic Anhydrase (CA) Inhibition

Prostate Cancer Targeting

- Radioiodinated benzamides (e.g., [125I]PIMBA): High uptake in DU-145 prostate tumors in xenografts, driven by sigma receptor binding (Kd = 5.80 nM) .

Structure-Activity Relationships (SAR)

- Hydrophobicity : Increased lipophilicity (e.g., thiadiazole in ) correlates with prolonged blood circulation and tumor retention.

- Polar Groups : Methoxy or acetamido substituents (e.g., in ) reduce metabolic degradation.

- Basic Side Chains: Diethylaminoethyl groups enhance melanoma uptake via electrostatic interactions with acidic tumor microenvironments .

Q & A

Q. What are the optimized synthetic routes for N-(benzylcarbamothioyl)-2-iodobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. For example, N-benzyl-2-iodobenzamide derivatives are prepared by reacting propargylamines with 2-iodobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base. Reaction optimization (e.g., solvent, temperature, catalyst loading) is critical: highlights that using 5 mol% Pd catalysts and K₃PO₄ as a base in THF at 80°C achieves >80% yield. Purification via flash chromatography (hexane/EtOAc) ensures high purity .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- FT-IR : Peaks at ~1670 cm⁻¹ (C=Oamide) and ~1267 cm⁻¹ (C=S) confirm thiourea and benzamide groups .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.1 ppm) and thioureido NH signals (δ ~11–12 ppm). ¹³C NMR identifies C=S (~178 ppm) and C=Oamide (~157 ppm) .

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer : Stability studies should assess degradation kinetics via HPLC. For similar iodobenzamides, acidic conditions (pH <3) promote iodine substitution, while neutral/basic conditions stabilize the core structure. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the iodine atom in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura or Stille couplings. For example, arylboronic acids react with the 2-iodo position in Pd-catalyzed reactions to form biaryl derivatives. Kinetic studies show that electron-withdrawing groups on the benzamide accelerate oxidative addition to Pd(0) .

Q. What is the mechanism of melanin-binding affinity observed in iodobenzamide derivatives, and how does it relate to therapeutic potential?

- Methodological Answer : Iodobenzamides like BZA2 (a structural analog) bind melanin via π-π stacking and hydrophobic interactions. In vivo studies using ¹²³I-BZA2 scintigraphy demonstrate >95% specificity for melanoma metastases due to melanin affinity. Competitive binding assays with synthetic melanin confirm dose-dependent uptake .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : QSAR models correlate substituent effects (e.g., ethoxyethyl or methoxy groups) with biological activity. For example, adding electron-donating groups to the benzothiazole moiety in analogs improves antimicrobial potency (MIC ~2 µg/mL against S. aureus). DFT calculations optimize HOMO-LUMO gaps for target binding .

Q. What contradictions exist in the reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in anticancer efficacy (e.g., IC₅₀ variability across cell lines) may arise from differences in melanin content or assay conditions. Standardized protocols (e.g., MTT assays under hypoxia vs. normoxia) and melanin quantification (spectrophotometry at 405 nm) are recommended for reproducibility .

Q. What are the challenges in translating preclinical findings of this compound into clinical trials?

- Methodological Answer : Key challenges include:

- Pharmacokinetics : Low aqueous solubility requires formulation with cyclodextrins or liposomes.

- Toxicity : Hepatic clearance studies in rodents show accumulation at high doses (>50 mg/kg), necessitating dose optimization.

- Imaging contrast : ¹²³I-BZA2 scintigraphy requires 18–24 hr post-injection for optimal tumor-to-background ratios, limiting clinical practicality .

Methodological Recommendations

- Synthetic Optimization : Use Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Biological Assays : Pair in vitro melanin-binding assays with in vivo SPECT/CT imaging for translational relevance .

- Data Analysis : Apply multivariate regression to resolve structure-activity contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.